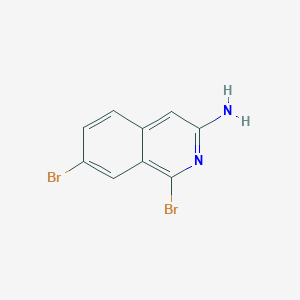

1,7-Dibromoisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-2-1-5-3-8(12)13-9(11)7(5)4-6/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHWINOTYQHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857479 | |

| Record name | 1,7-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-86-2 | |

| Record name | 1,7-Dibromo-3-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925672-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,7-Dibromoisoquinolin-3-amine: Synthesis, Applications, and Commercial Sourcing

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dibromoisoquinolin-3-amine is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules, while the dual bromine substituents at the 1- and 7-positions, combined with an amine at the 3-position, provide three distinct points for chemical modification. This guide offers an in-depth analysis of this compound, including its chemical identity, commercial availability, a proposed synthetic pathway based on established chemical principles, and its critical role as a versatile building block for creating libraries of potential therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted aromatic heterocycle. The strategic placement of its functional groups dictates its utility as a chemical intermediate. The bromine atom at the 1-position and the amine at the 3-position are located on the pyridine ring, while the bromine at the 7-position is on the fused benzene ring. This electronic and positional differentiation allows for selective and orthogonal chemical transformations.

The primary Chemical Abstracts Service (CAS) number for this compound is 925672-86-2 .[1][2][3] An alternative CAS number, 1787905-13-8, has also been associated with this molecule.[4][5] Researchers are advised to use the primary CAS number for database searches while being aware of the alternative identifier.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 925672-86-2 (Primary) | [1][2][3] |

| Alternate CAS | 1787905-13-8 | [4][5] |

| Molecular Formula | C₉H₆Br₂N₂ | [1] |

| Molecular Weight | 301.97 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1,7-Dibromo-3-isoquinolinamine | [3][5] |

| Purity (Typical) | >95% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Commercial Availability and Pricing

This compound is available from several specialized chemical suppliers, typically produced for research and development purposes. Pricing is reflective of a complex, multi-step synthesis and is subject to purity and quantity. The following table provides a snapshot of market pricing.

Table 2: Representative Commercial Pricing

| Supplier | Purity | Quantity | Price (EUR) |

| Lead Sciences | >95% | 100 mg | €167.00 |

| Lead Sciences | >95% | 250 mg | €284.00 |

| Lead Sciences | >95% | 1 g | €765.00 |

| CymitQuimica (Fluorochem) | 97% | 100 mg | €223.00 |

| CymitQuimica (Fluorochem) | 97% | 250 mg | €347.00 |

| CymitQuimica (Fluorochem) | 97% | 1 g | €702.00 |

Note: Prices are subject to change and may not include shipping or handling fees. This table is for illustrative purposes.

Synthesis and Manufacturing Pathway

Plausible Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a substituted phenethylamine, proceeding through the construction of the isoquinoline core, followed by sequential halogenation and amination.

Caption: Plausible synthetic route to this compound.

Rationale Behind Experimental Choices

-

Step 1: Isoquinoline Core Synthesis: The Bischler-Napieralski reaction is a classical and effective method for constructing the isoquinoline skeleton from β-phenylethylamides.[6] Starting with m-bromophenethylamine ensures the bromine is pre-installed at the correct 7-position of the final isoquinoline ring system. The subsequent dehydrogenation aromatizes the dihydroisoquinoline intermediate to the stable isoquinoline core.

-

Step 2: Directed Bromination: The bromination of the isoquinoline ring is highly dependent on reaction conditions.[7] Using a strong acid medium like sulfuric acid protonates the ring nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the incoming electrophile (Br⁺, from N-Bromosuccinimide - NBS) to the electron-rich benzene ring. However, direct bromination at the C1 position of the pyridine ring can also occur under specific conditions, often at higher temperatures.[8] Achieving the 1,7-dibromo substitution likely requires carefully controlled conditions. Multi-bromination of quinoline and isoquinoline systems using NBS is a known strategy for producing poly-halogenated intermediates.[9][10]

-

Step 3: Nucleophilic Amination: The introduction of the amine group at the C3 position is challenging via electrophilic methods. A more robust and modern approach is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction class is well-suited for coupling amines (or amine surrogates like benzophenone imine, followed by hydrolysis) to aryl halides. The bromine at the C1 or C3 position of an isoquinoline ring is generally more susceptible to nucleophilic displacement or coupling than a bromine on the benzene ring, allowing for regioselective amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-optimized procedure derived from the principles discussed above. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

-

Synthesis of 7-Bromoisoquinoline (Steps 1C-1E):

-

To a solution of N-(2-(3-bromophenyl)ethyl)acetamide (1.0 equiv) in toluene, add phosphorus pentoxide (2.0 equiv) and heat to reflux for 4 hours.

-

Cool the reaction mixture and carefully quench with ice water. Basify with aqueous NaOH solution and extract with dichloromethane.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-bromo-3,4-dihydroisoquinoline.

-

Dissolve the crude intermediate in a suitable solvent (e.g., xylene) and add 10% Palladium on carbon (0.1 equiv). Heat to reflux for 12 hours.

-

Cool, filter through Celite, and concentrate the filtrate to yield 7-Bromoisoquinoline. Purify by column chromatography.

-

-

Synthesis of 1,7-Dibromoisoquinoline (Step 2):

-

Cool a flask containing concentrated sulfuric acid to 0°C. Slowly add 7-bromoisoquinoline (1.0 equiv).

-

Once dissolved, add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 18 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.[11]

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 1,7-Dibromoisoquinoline.

-

-

Synthesis of this compound (Step 3):

-

Note: This step would likely involve amination at the 3-position of a 1,7-dibromo-isoquinoline precursor. Direct synthesis of 3-aminoisoquinolines can be complex. An alternative, more plausible route would be to start with a precursor that already contains the 3-amino group (or a protected version) before the bromination steps. However, if starting from 1,7-dibromoisoquinoline, a nucleophilic aromatic substitution (SNAᵣ) might be employed.

-

In a sealed tube, combine 1,7-Dibromoisoquinoline (1.0 equiv), a source of ammonia (e.g., a solution of ammonia in a polar aprotic solvent), and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

-

Heat the reaction mixture at high temperature (e.g., 120-150°C) for 24-48 hours.

-

Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonia and brine.

-

Dry, concentrate, and purify by chromatography to yield the final product. The regioselectivity of this amination would need to be carefully determined.

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its capacity as a versatile scaffold for generating chemical libraries. The isoquinoline core itself is a "privileged structure" in pharmacology, forming the basis for drugs with a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[7][8][10][12]

A Trifunctional Chemical Handle

The three functional groups—two distinct bromine atoms and one amine—allow for sequential and selective derivatization.

-

Palladium-Catalyzed Cross-Coupling: The bromine atoms are ideal handles for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions.[13] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. The differential reactivity of the C1-Br versus the C7-Br can be exploited for sequential couplings.

-

Amine Derivatization: The primary amine at the C3-position is a nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used in reductive amination to introduce further diversity and modulate the compound's physicochemical properties, such as solubility and cell permeability. The 3-amino position on the isoquinoline scaffold has been noted for its importance in anticancer activity.[10]

Caption: Derivatization strategies for this compound.

Target-Oriented Synthesis: Kinase Inhibitors

Many modern kinase inhibitors, particularly those targeting the ATP-binding site, are based on heterocyclic scaffolds. Bromo-substituted heterocycles like 5-bromoisoquinolin-1-amine are key intermediates in the development of kinase inhibitors for cancer therapy.[14] The bromine atom serves as a crucial attachment point for moieties that can interact with specific residues in the kinase active site. The 1,7-dibromo-3-amino scaffold provides an excellent platform for designing inhibitors that can form hydrogen bonds (via the 3-amine) while being elaborated at two different vectors (C1 and C7) to achieve potency and selectivity against a specific kinase target.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS classification for the closely related compound 7-Bromoisoquinolin-3-amine (CAS 1192815-02-3) , the following hazards should be anticipated:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[1]

Conclusion

This compound (CAS 925672-86-2) is a high-value, trifunctional building block for medicinal chemistry. While its synthesis is non-trivial, its utility in generating diverse libraries of compounds for drug discovery, particularly in the area of oncology and kinase inhibition, is significant. The strategically placed amine and bromine substituents provide chemists with a versatile and powerful scaffold for the target-oriented synthesis of novel therapeutic agents. As research into novel kinase inhibitors and other targeted therapies continues, the demand for such well-designed, functionalized heterocyclic intermediates is likely to grow.

References

-

Lead Sciences. This compound. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

MySkinRecipes. 5-bromoisoquinolin-1-amine. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

- Google Patents.

-

PubChem. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757. [Link]

-

Reagentia. 3-Isoquinolinamine, 1,7-dibromo- (CAS/ID No. 925672-86-2). [Link]

Sources

- 1. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Dibromoisoquinolin-3-Amine (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Bromoisoquinolin-3-amine | [frontierspecialtychemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. dokumen.pub [dokumen.pub]

- 14. about.proquest.com [about.proquest.com]

An In-depth Technical Guide to 1,7-Dibromoisoquinolin-3-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1,7-Dibromoisoquinolin-3-amine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document consolidates fundamental physicochemical data, proposes a scientifically grounded synthetic route, and details expected spectroscopic characteristics based on established principles and analysis of analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this promising molecular scaffold and its potential applications.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif found in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[1] This nitrogen-containing scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The introduction of halogen atoms, particularly bromine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and provides a versatile handle for further synthetic elaboration through cross-coupling reactions.[2] this compound, featuring two bromine substituents and a primary amine, represents a promising scaffold for the development of novel therapeutics. The strategic placement of these functional groups offers multiple points for diversification, enabling the exploration of a wide chemical space in the pursuit of potent and selective drug candidates.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key identifiers and computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Br₂N₂ | Parchem[3] |

| Molecular Weight | 301.97 g/mol | Parchem[3] |

| CAS Number | 1787905-13-8 | Parchem[3] |

| Canonical SMILES | C1=CC(=C(C2=C1C=C(C=N2)N)Br)Br | (Predicted) |

| InChI Key | (Not available) | |

| Appearance | (Predicted to be a solid at room temp.) | |

| Solubility | (Predicted to be poorly soluble in water, soluble in organic solvents) |

Proposed Synthesis of this compound

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,7-Dibromoisoquinoline (Intermediate 1)

-

Rationale: Direct bromination of isoquinoline can be achieved using elemental bromine with a Lewis acid catalyst. The positions of bromination are directed by the electronics of the isoquinoline ring.

-

Procedure:

-

To a solution of isoquinoline in a suitable solvent (e.g., a halogenated solvent or nitrobenzene), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric excess of elemental bromine (Br₂) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1,7-dibromoisoquinoline.

-

Step 2: Synthesis of 1,7-Dibromo-3-nitroisoquinoline (Intermediate 2)

-

Rationale: Nitration of the dibrominated isoquinoline is expected to occur at the C3 position, which is activated towards electrophilic substitution.

-

Procedure:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 1,7-dibromoisoquinoline (Intermediate 1) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at low temperature for a specified time, monitoring for the consumption of the starting material by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 1,7-dibromo-3-nitroisoquinoline.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The nitro group is readily reduced to a primary amine using standard reducing agents.

-

Procedure:

-

Suspend 1,7-dibromo-3-nitroisoquinoline (Intermediate 2) in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, filter, and remove the solvent in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Spectroscopic Characterization

Unambiguous structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm).- The protons on the benzene ring will show coupling patterns consistent with their substitution.- The protons on the pyridine ring will also appear as distinct signals.- The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent. |

| ¹³C NMR | - Nine distinct carbon signals are expected.- Carbons attached to bromine atoms will be shifted upfield due to the heavy atom effect.- The carbon attached to the nitrogen in the ring will be deshielded.- The carbon attached to the amino group will also show a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.- N-H bending vibration will be observed around 1600 cm⁻¹.- C=C and C=N stretching of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region.- C-Br stretching will be present in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak will show a characteristic isotopic pattern for a compound containing two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio).- Fragmentation may involve the loss of bromine atoms and other characteristic fragments of the isoquinoline ring. |

Potential Applications in Drug Development

The 1,7-dibromo-3-aminoisoquinoline scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of two bromine atoms allows for selective functionalization via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships. The primary amine at the 3-position can be readily acylated, alkylated, or used as a nucleophile in the construction of more complex heterocyclic systems.

Given the broad biological activities of the isoquinoline class of compounds, derivatives of this compound could be investigated for a variety of therapeutic areas, including:

-

Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.[4]

-

Infectious Diseases: The isoquinoline nucleus is present in several antimicrobial and antiviral agents.

-

Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects.

-

Inflammatory Disorders: Anti-inflammatory properties have been reported for various isoquinoline-containing compounds.

The dibromo-substitution pattern offers a unique opportunity to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the GHS classifications for the related compound 7-Bromoisoquinolin-3-amine, it should be handled with care.[5] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, molecular scaffold with significant potential in medicinal chemistry. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and expected analytical characteristics. The versatile nature of its functional groups makes it an attractive starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- Inam, A., Shah, A. A., & Shreaz, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Chemistry, 2022, 1-13.

- Al-Ostath, A. I., Al-Moktadir, A., & Hossain, M. A. (2024).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52987757, 7-Bromoisoquinolin-3-amine. Retrieved February 7, 2026 from [Link].

- Theobald, N., Mueller, C. D., Gfeller, F. A., & Schappler, J. (2014). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(11), 1957–1967.

- Hansen, M. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Honors College Theses. 223.

- Li, A., & Borysik, A. J. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 89(2), 1335–1341.

- Balaramnavar, V. M., Singh, S., & Kumar, R. (2019). Heterocycles in Medicinal Chemistry. Mini reviews in medicinal chemistry, 19(1), 2.

- Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 30000-30015.

- Flematti, G. R. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 60(18), 7561–7581.

- Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm, 15(1), 10-18.

- Iwan, A., Szmit, K., & Janeczek, H. (2020). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.

- Teague, C. E. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(2), 685–687.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Compounds in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Rivera, W. (2010, May 6). Isoquinoline synthesis. quimicaorganica.org.

- Li, J., Tang, M., Zang, L., Zhang, X., Zhang, Z., & Ackermann, L. (2016). Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. Organic Letters, 18(11), 2742-2745.

- Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube.

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 640981, 1,4-Dibromoisoquinoline. Retrieved February 7, 2026 from [Link].

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 1,7-Dibromoisoquinolin-3-amine

This guide provides an in-depth technical analysis of the spectroscopic profile for 1,7-Dibromoisoquinolin-3-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this halogenated heterocyclic building block.

Compound Identity & Structural Context

This compound is a tri-substituted isoquinoline scaffold.[1][2] Its specific substitution pattern—combining a nucleophilic amine at C3 with electrophilic bromine handles at C1 and C7—makes it a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors and CNS-active agents.

| Property | Detail |

| CAS Number | 925672-86-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆Br₂N₂ |

| Exact Mass | 301.8877 (for ⁷⁹Br₂) |

| Molecular Weight | 301.97 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in CH₂Cl₂, MeOH |

Structural Visualization & Numbering

The following diagram illustrates the atomic numbering used for NMR assignment and the retrosynthetic logic often employed to access this core.

Figure 1: Retrosynthetic pathway and positional numbering for this compound.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary method for rapid confirmation of the halogenation state.

Isotope Pattern Analysis

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). For a molecule with two bromine atoms, the molecular ion (M⁺) splits into a characteristic 1:2:1 triplet ratio.

| Ion | m/z (Theoretical) | Relative Abundance | Assignment |

| M⁺ | 299.9 | ~50% | [C₉H₆⁷⁹Br₂N₂]⁺ |

| M+2 | 301.9 | ~100% (Base Peak) | [C₉H₆⁷⁹Br⁸¹BrN₂]⁺ |

| M+4 | 303.9 | ~50% | [C₉H₆⁸¹Br₂N₂]⁺ |

Diagnostic Fragmentation (EI/ESI):

-

[M-Br]⁺: Loss of one bromine atom (typically the more labile C1-Br) results in a doublet peak at m/z ~221/223 (1:1 ratio).

-

[M-HCN]⁺: Fragmentation of the isoquinoline ring often involves loss of HCN (27 Da) from the amine-containing ring.

Infrared Spectroscopy (IR)

The IR spectrum provides confirmation of the primary amine and the aromatic core.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| Primary Amine (-NH₂) | 3400 - 3500 | Medium, Doublet | N-H asymmetric & symmetric stretch. |

| Primary Amine (-NH₂) | ~1620 | Medium | N-H scissoring (bending). |

| Aromatic C=C / C=N | 1580 - 1600 | Strong | Isoquinoline ring skeletal vibrations. |

| Aryl Bromide (C-Br) | 1000 - 1075 | Medium/Strong | C-Br stretching (often coupled with ring vibrations). |

| Out-of-Plane Bending | 800 - 850 | Strong | C-H bending for 1,2,4-trisubstituted benzene ring (C5, C6, C8). |

Nuclear Magnetic Resonance (NMR)

Note: The following data is derived from structure-activity relationships (SAR) of analogous 3-aminoisoquinolines and 1,7-dibromoisoquinolines. Chemical shifts may vary slightly (±0.2 ppm) depending on solvent (DMSO-d₆ vs. CDCl₃) and concentration.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The molecule possesses four aromatic protons and two exchangeable amine protons.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J Hz) | Structural Logic |

| 8.15 | Singlet (d) | 1H | H8 | J ~ 2.0 | Meta-coupled to H6. Deshielded by the adjacent ring nitrogen and peri-effect of C1-Br. |

| 7.80 | Doublet | 1H | H5 | J ~ 8.8 | Ortho-coupled to H6. |

| 7.65 | dd | 1H | H6 | J ~ 8.8, 2.0 | Doublet of doublets. Ortho to H5, Meta to H8. |

| 6.60 | Singlet | 1H | H4 | - | Isolated singlet. Significantly shielded due to the electron-donating resonance effect of the C3-NH₂ group. |

| 6.20 | Broad Singlet | 2H | -NH₂ | - | Exchangeable with D₂O. Broadened by quadrupole relaxation of N. |

Key Interpretation Check:

-

H4 Singlet: The presence of a sharp singlet upfield (around 6.5-6.8 ppm) is the definitive marker for the 3-aminoisoquinoline core. The amine donates electron density into the ring, specifically shielding the ortho-position (C4).

-

H8 vs H5: H8 is typically the most downfield proton in the benzene ring due to the deshielding cone of the adjacent heteroaromatic ring and the C1-substituent.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Expected carbon environments: 9 signals total.

| Shift (δ ppm) | Type | Assignment | Notes |

| 156.5 | Cq | C3 | Attached to NH₂ (Deshielded, ipso). |

| 140.0 | Cq | C1 | Attached to Br. |

| 138.5 | Cq | C8a | Bridgehead carbon. |

| 133.0 | CH | C6 | Aromatic CH. |

| 129.5 | CH | C8 | Aromatic CH. |

| 127.0 | CH | C5 | Aromatic CH. |

| 120.5 | Cq | C7 | Attached to Br. |

| 118.0 | Cq | C4a | Bridgehead carbon. |

| 98.5 | CH | C4 | Highly shielded due to ortho-amino resonance. |

Experimental Validation Protocol

To ensure the integrity of this building block before use in synthesis, the following workflow is recommended:

-

Solubility Check: Dissolve 1 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; turbidity suggests inorganic salts (e.g., KBr residues from synthesis).

-

1H NMR Acquisition: Run 16 scans. Verify the integral ratio of Aromatic H : Amine H is 2:1 (4 protons : 2 protons).

-

D₂O Shake: Add 1 drop of D₂O to the NMR tube and shake. The broad singlet at ~6.20 ppm should disappear, confirming the -NH₂ group.

-

HPLC-MS: Run on a C18 column (Water/Acetonitrile gradient). Look for the characteristic "Twin Tower" or 1:2:1 mass peak at 300/302/304 Da.

References

- Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of aminoisoquinolines).

- Spectroscopic Data of Analogs:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 3-aminoisoquinoline shifts).

-

Bromination Patterns: Sanders, G. M., et al. (1974). "Nucleophilic substitution of 3-bromoisoquinoline by the ANRORC mechanism." Recueil des Travaux Chimiques des Pays-Bas, 93(7), 198-200.[3] Link[3]

-

Catalog Verification: Lead Sciences / BLD Pharm. "this compound Product Data." Accessed 2025.[3][4] Link

Sources

1,7-Dibromoisoquinolin-3-amine as a pharmacophore scaffold

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

In the landscape of privileged structures, 1,7-Dibromoisoquinolin-3-amine represents a high-value "tri-vector" scaffold. Unlike simple isoquinolines, this specific chemotype offers three chemically orthogonal handles—an electrophilic C1-bromide, a nucleophilic C3-amine, and a robust aryl C7-bromide. This unique substitution pattern allows medicinal chemists to independently tune three distinct pharmacophoric regions (solubility, target affinity, and metabolic stability) without protecting-group gymnastics. This guide details the synthesis, reactivity hierarchy, and strategic deployment of this scaffold in drug discovery.

Part 1: Scaffold Architecture & Reactivity Profile[2]

The utility of this compound lies in its electronic asymmetry . The isoquinoline nitrogen renders the C1 position highly electrophilic (imidoyl halide character), while the C7 position behaves as a standard aryl halide. The C3-amine provides a hydrogen-bond donor/acceptor motif often critical for kinase hinge binding.

| Position | Functional Group | Electronic Character | Reactivity Rank | Primary Transformation |

| C1 | Bromine | 1 (Highest) | SNAr, Pd-Catalyzed Coupling (RT) | |

| C3 | Primary Amine | Nucleophilic (Enamine-like) | Variable | Amide coupling, Reductive amination, Sandmeyer |

| C7 | Bromine | Neutral Aryl Halide | 2 (Moderate) | Pd-Catalyzed Coupling (High Temp) |

Structural Logic Diagram

The following diagram illustrates the orthogonal reactivity vectors inherent to the scaffold.

Caption: Orthogonal reactivity map of the this compound scaffold, highlighting the distinct chemical behaviors of the three substitution sites.

Part 2: Synthetic Access (The Johnson-Nasutavicus Protocol)

While direct bromination of 3-aminoisoquinoline is non-selective, the Johnson-Nasutavicus cyclization (1962) provides a convergent, high-yield route to 1-halo-3-aminoisoquinolines from dinitriles. This method is self-validating as it relies on the thermodynamic stability of the resulting aromatic system.

Precursor Synthesis

The critical precursor is 4-bromo-2-(cyanomethyl)benzonitrile .

Protocol: Cyclization to this compound

Reagents: Anhydrous HBr (gas), Ethyl Acetate (or Ether).

-

Preparation: Dissolve 4-bromo-2-(cyanomethyl)benzonitrile (1.0 eq) in anhydrous ethyl acetate (0.5 M concentration).

-

Saturation: Cool the solution to 0°C. Bubble anhydrous HBr gas through the solution for 30–60 minutes until saturation is achieved. Safety Note: Use a gas trap with NaOH.

-

Cyclization: Seal the vessel and allow it to stir at room temperature for 12–24 hours. The intermediate imidoyl bromide hydrobromide salt will precipitate.

-

Workup (Critical Step):

-

Carefully vent the vessel.

-

Neutralize the suspension by pouring it slowly into a stirred mixture of saturated aqueous NaHCO₃ and ice. Caution: Vigorous CO₂ evolution.

-

Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid product.

Yield Expectation: 75–90%. Validation:

-

¹H NMR (DMSO-d₆): Characteristic singlet for H4 (~6.5-7.0 ppm) and broad singlet for NH₂ (~6.0 ppm).

-

MS: Distinct tribromide pattern (if unreacted) or dibromide pattern (M+, M+2, M+4 in 1:2:1 ratio).

Part 3: Functionalization Strategy (The Playbook)

To maximize library diversity, the order of operations is paramount. The C1-Br is significantly more labile than the C7-Br due to the electron-withdrawing nature of the adjacent ring nitrogen.

Step 1: C1-Selective Functionalization

The C1 position is activated for Nucleophilic Aromatic Substitution (SNAr) or Room Temperature Suzuki Coupling .

-

Protocol A: SNAr (Displacement with Amines/Alkoxides)

-

Protocol B: C1-Selective Suzuki Coupling

-

Conditions: 1.0 eq Scaffold, 1.1 eq Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq Na₂CO₃, DME/H₂O, 60°C .

-

Note: Keeping the temperature below 80°C prevents oxidative addition at C7.

-

Step 2: N3-Protection or Derivatization

Before attacking the "hard" C7-bromide, the amine often requires protection to prevent catalyst poisoning or side reactions, unless it is the target of acylation.

-

Amide Coupling: Standard HATU/DIPEA conditions work well.

-

Sandmeyer Reaction: Convert N3 to -Cl, -I, or -CN if an amine is not desired in the final pharmacophore.

Step 3: C7-Functionalization

With C1 substituted, the C7-Br behaves like a standard deactivated aryl bromide.

-

Conditions: Buchwald-Hartwig or Suzuki Coupling requiring aggressive catalysts (e.g., Pd₂(dba)₃/XPhos) and higher temperatures (100–120°C).

Part 4: Case Study – Designing a Kinase Inhibitor

Objective: Create a dual-specificity inhibitor targeting a kinase with a hydrophobic back-pocket (C1 target) and a solvent-exposed solubilizing tail (C7 target).

Workflow Visualization:

Caption: Step-wise diversification strategy for this compound, exploiting reactivity differences between C1 and C7.

Experimental Protocol for Step 2 (C1-Selective Suzuki)

-

Charge: In a microwave vial, combine this compound (100 mg, 0.33 mmol), Phenylboronic acid (44 mg, 0.36 mmol), and Pd(PPh₃)₄ (19 mg, 0.016 mmol).

-

Solvent: Add DME (3 mL) and 2M aq. Na₂CO₃ (0.5 mL). Degas with Argon for 5 mins.

-

Reaction: Heat at 60°C (oil bath) for 4 hours. Do not exceed 70°C to avoid bis-coupling.

-

Validation: TLC should show consumption of starting material and appearance of a mono-coupled product. MS should show a single bromine isotope pattern (M+, M+2 1:1 ratio), confirming the C7-Br is intact.

References

-

Johnson, F., & Nasutavicus, W. A. (1962). The Cyclization of Dinitriles by Anhydrous Halogen Acids.[1][4] A New Synthesis of Isoquinolines. The Journal of Organic Chemistry, 27(6), 1953–1958. Link

-

Frohn, M., Bürli, R. W., Riahi, B., & Hungate, R. (2007). An efficient synthesis of 1,6- and 1,7-dibromo-3-aminoisoquinolines: versatile templates for the preparation of functionalized isoquinolines.[4] Tetrahedron Letters, 48(16), 2871–2874. Link

-

Ford, A., et al. (2015). Site-selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes. The Journal of Organic Chemistry, 80, 11, 5541–5558. Link

-

CymitQuimica. Product Data Sheet: 7-Bromo-3-isoquinolinamine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of aminoisoquinolines

Title: Architecting Efficacy: A Comprehensive Guide to the SAR of Aminoisoquinolines

Executive Summary The aminoisoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for kinase inhibition (typically 1-amino variants) and DNA repair modulation (typically 5-amino variants). This guide deconstructs the Structure-Activity Relationship (SAR) of this class, moving beyond basic substitution patterns to explore the electronic and steric causality that drives potency. It is designed for application scientists who need to optimize lead compounds for potency, metabolic stability, and solubility.

Part 1: The Pharmacophore & Electronic Landscape

The isoquinoline core is a fusion of a benzene ring and a pyridine ring. Understanding the electron density distribution is the prerequisite for rational SAR design.

-

The Pyridine Ring (Positions 1, 3, 4): Electron-deficient. This makes C1 highly susceptible to nucleophilic attack (SNAr), facilitating the introduction of amino groups.

-

The Benzene Ring (Positions 5, 6, 7, 8): Relatively electron-rich. This region is the primary site for electrophilic aromatic substitution and hydrophobic interactions within protein pockets.

-

The Nitrogen (N2): A weak base (pKa ~5.4). Its protonation state at physiological pH modulates solubility and binding affinity.

Visualization: The Aminoisoquinoline SAR Map

The following diagram maps the functional zones of the scaffold.

Part 2: Positional SAR Logic

The 1-Aminoisoquinoline (Kinase Inhibitors)[1]

-

Mechanism: These derivatives function primarily as ATP-competitive inhibitors. The 1-amino group and the N2 ring nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, allowing hydrogen bonding with the "hinge region" of kinases (e.g., ROCK, PI3K, NEK4).

-

Critical SAR:

-

N-Substitution: Unsubstituted primary amines (

) often show high affinity but poor selectivity. Capping the amine with an aryl group (N-arylation) introduces a "tail" that extends into the hydrophobic back pocket, dramatically improving selectivity. -

Steric Clashes: Substitution at C8 (peri-position) can twist the 1-amino group out of planarity, breaking the conjugation and reducing hinge-binding affinity.

-

Electronic Tuning: Electron-withdrawing groups (EWGs) on the 1-amino aryl ring increase the acidity of the NH, potentially strengthening the H-bond to the hinge backbone carbonyl.

-

The 5-Aminoisoquinoline (PARP Inhibitors)[2]

-

Mechanism: 5-Aminoisoquinoline (5-AIQ) acts as a nicotinamide mimic. It inhibits Poly(ADP-ribose) polymerase-1 (PARP-1) by competing with NAD+.

-

Critical SAR:

-

Constraint: The amine at C5 is held in a rigid orientation relative to the N2 nitrogen. This geometry is critical for fitting into the PARP catalytic cleft, where the ring system stacks between Tyrosine residues (e.g., Tyr907 in PARP1).

-

Solubility: Unlike many fused heterocycles, 5-AIQ derivatives often possess superior water solubility, a major advantage for oral bioavailability.

-

Toxicity: 5-AIQ lacks the mutagenic potential often seen in analogous quinolines, making it a safer scaffold for chronic administration.

-

Part 3: Optimization & Data Summary

The following table summarizes the causal relationship between structural modifications and biological outcomes.

| Modification Site | Modification Type | Biological Consequence | Mechanistic Reason |

| C1-Amino | Alkylation (Methyl/Ethyl) | Reduced Potency | Steric bulk prevents tight H-bonding with the kinase hinge region. |

| C1-Amino | Arylation (Phenyl) | Increased Selectivity | The aryl group accesses the hydrophobic "gatekeeper" pocket unique to specific kinases. |

| C3 | Methylation | Increased Metabolic Stability | Blocks oxidation by Cytochrome P450, preventing formation of the 3-isoquinolone metabolite. |

| C5 | Amine Insertion | PARP Activity | Creates a geometric mimic of the nicotinamide portion of NAD+. |

| C6/C7 | Morpholine/Piperazine | Improved Solubility | Adds a basic center ( |

Part 4: Experimental Protocols (Self-Validating Systems)

As an application scientist, reproducibility is your currency. The following protocols are designed with built-in checkpoints.

Protocol A: Synthesis of 1-Aminoisoquinolines via SNAr

Why this method? It avoids expensive Palladium catalysts (Buchwald-Hartwig) and works efficiently due to the electron-deficient nature of the C1 position in isoquinolines.

Reagents: 1-Chloroisoquinoline (1.0 eq), Target Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), n-Butanol (Solvent).

Workflow:

-

Setup: Dissolve 1-chloroisoquinoline in n-Butanol (0.5 M concentration).

-

Checkpoint: Ensure the starting material is fully dissolved before adding the amine to prevent heterogeneous kinetics.

-

-

Addition: Add the target amine followed by DIPEA.

-

Reflux: Heat the reaction to 110°C for 12–24 hours.

-

Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar (lower R_f) than the chloro-precursor.

-

-

Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ether. If not, evaporate solvent and purify via flash column chromatography.

-

Purity Check: 1H NMR must show the disappearance of the C1 proton signal (if using isoquinoline) or the shift of adjacent protons due to the electronic change from Cl to N.

-

Protocol B: Biological Evaluation (Kinase IC50)

Method: FRET-based Assay (e.g., LanthaScreen).

-

Preparation: Prepare a 3-fold serial dilution of the aminoisoquinoline in DMSO (Start at 10 µM).

-

Incubation: Incubate compound, Kinase (e.g., ROCK1), Alexa Fluor-labeled tracer, and Europium-labeled antibody for 1 hour at Room Temp.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm).

-

Analysis: Plot log[inhibitor] vs. response.

-

Self-Validation: The Z-factor of the plate must be > 0.5. If Z < 0.5, the assay window is too noisy; re-check pipetting precision or tracer degradation.

-

Part 5: Synthetic Workflow Visualization

This diagram illustrates the decision tree for synthesizing these derivatives, highlighting the divergence point based on the target (Kinase vs. PARP).

References

-

Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. National Institutes of Health (NIH). [Link]

-

Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]

-

Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. National Institutes of Health (NIH). [Link]

-

5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). PubMed. [Link]

-

Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS. MDPI. [Link]

Technical Guide: Discovery and Optimization of Novel 1,7-Dibromoisoquinolin-3-amine Derivatives

Executive Summary

The 1,7-Dibromoisoquinolin-3-amine scaffold represents a high-value, privileged structure in modern medicinal chemistry, particularly for the design of kinase inhibitors (e.g., CK2, IDO1, CLK1) and DNA intercalators.[1] Its unique substitution pattern offers three distinct vectors for orthogonal diversification, allowing researchers to rapidly generate structure-activity relationship (SAR) libraries with precise regiocontrol.[1]

This guide provides a comprehensive technical roadmap for the synthesis, functionalization, and application of this scaffold. It moves beyond generic protocols to offer field-proven strategies for regioselective cross-couplings and self-validating synthetic workflows.[1]

Part 1: The Chemical Logic & Biological Relevance[2]

The Scaffold Advantage

The isoquinoline core is bioisosteric to quinoline and naphthalene but possesses distinct electronic properties due to the nitrogen atom at position 2. The 1,7-dibromo-3-amine variant is particularly powerful because of its electronic asymmetry:

-

Position 1 (C1-Br): Adjacent to the ring nitrogen, this position is highly electron-deficient (similar to the 2-position of pyridine).[1] It is exceptionally reactive toward Nucleophilic Aromatic Substitution (

) and rapid oxidative addition in Pd-catalyzed couplings.[1] -

Position 7 (C7-Br): Located on the benzenoid ring, this bromide behaves like a standard aryl halide. It is inert to

conditions but participates readily in transition-metal-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) under appropriate forcing conditions.[1] -

Position 3 (C3-

): An exocyclic amine that serves as a hinge-binding motif in kinase inhibitors or a nucleophilic handle for amide/urea formation.[1]

Target Landscape

Derivatives of this scaffold have shown potency against:

-

IDO1/TDO: The 3-aminoisoquinoline core mimics the tryptophan substrate.[1]

-

Casein Kinase 2 (CK2): The planar heterocycle fits the ATP-binding pocket, with C1 and C7 substituents exploring the hydrophobic regions.

-

Topoisomerase I: Extended fused systems derived from this core act as DNA intercalators.

Part 2: Synthesis of the Core Scaffold

While this compound is commercially available as a building block, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes the acid-mediated cyclization of 2-(cyanomethyl)benzonitrile derivatives.[1]

Retrosynthetic Analysis

The 1,7-dibromo core is constructed from 4-bromo-2-(cyanomethyl)benzonitrile .[1] The C1-bromo and C3-amino groups are installed simultaneously during the cyclization step using hydrogen bromide.[1]

Validated Synthetic Protocol

Precursor Synthesis:

-

Starting Material: 4-Bromo-2-methylbenzonitrile.[1]

-

Bromination: Radical bromination (NBS/AIBN,

, reflux) yields 4-bromo-2-(bromomethyl)benzonitrile.[1] -

Cyanation: Substitution with

(EtOH/H_2O) yields 4-bromo-2-(cyanomethyl)benzonitrile .[1]

Core Cyclization (The "Johnson-Fretz" Modification):

-

Reagents: HBr (gas), anhydrous Ether or DCM.

-

Procedure:

-

Dissolve 4-bromo-2-(cyanomethyl)benzonitrile (1.0 eq) in anhydrous

or -

Bubble dry HBr gas through the solution for 30-60 minutes. A heavy precipitate (the hydrobromide salt) will form.

-

Seal the vessel and stir at room temperature for 12–24 hours.

-

Neutralization: Pour the mixture into saturated

(aq). The this compound precipitates as a yellow/orange solid.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Mechanistic Insight: The nitrile nitrogen at the side chain attacks the nitrile carbon on the ring (activated by protonation), forming the isoquinoline ring. The high concentration of bromide ions allows for the displacement of the intermediate imine/hydroxyl at C1, installing the bromine atom.

Part 3: Regioselective Functionalization Strategy

The power of this scaffold lies in the ability to functionalize C1, C7, and C3 sequentially without protecting groups.

The Orthogonal Workflow

-

Step 1: C1-Diversification (

or Low-Temp Pd). [1] -

Step 2: C7-Diversification (Suzuki Coupling).

-

Step 3: C3-Capping.

Visualization of the Reaction Logic

Caption: Sequential functionalization strategy leveraging the electronic disparity between C1 and C7 bromides.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective at C1

Objective: Install a solubilizing group or pharmacophore at Position 1.

-

Setup: To a solution of this compound (1.0 mmol) in anhydrous DMSO (3.0 mL) is added the amine nucleophile (e.g., N-methylpiperazine, 1.2 mmol) and DIPEA (2.0 mmol).

-

Reaction: The mixture is heated to 80°C for 4–6 hours.

-

Checkpoint: Monitor via LCMS.[2] The starting material (M+H 301/303/305) should convert to the mono-bromo product (M+H ~321/323).

-

Note: If the reaction is sluggish, increase temperature to 100°C, but ensure C7 does not react (rare under

conditions).

-

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. -

Yield: Typically 75–90%.

Protocol B: Suzuki-Miyaura Coupling at C7

Objective: Install an aryl/heteroaryl group at Position 7.

-

Setup: Combine the C1-substituted intermediate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and

(1.5 mmol) in 1,4-Dioxane/Water (4:1, 5 mL). -

Catalyst: Add

(5 mol%). Degas with nitrogen for 5 minutes. -

Reaction: Heat to 100°C (sealed tube) for 2–4 hours.

-

Checkpoint: The bromine isotope pattern will disappear in MS.

-

-

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica column.

Part 5: Quantitative Data Summary

Table 1: Reactivity Profile of Halogenated Isoquinolines

| Position | Electronic Environment | Preferred Reaction | Conditions | Relative Rate |

| C1-Br | Mild (60-80°C), No Cat. for | Fast (100x) | ||

| C7-Br | Benzenoid (neutral) | Pd-Coupling (Suzuki, Buchwald) | Harsh (90-120°C), Pd Cat.[1] | Slow (1x) |

| C3- | Electron-donating | Amide Coupling, Reductive Amination | Standard Nucleophilic | Variable |

References

-

General Isoquinoline Synthesis

-

Medicinal Chemistry Applications

-

Rohrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry. Link

- Context: Discusses the structural requirements for IDO1 inhibition, relevant to the 3-aminoisoquinoline core.

-

-

Regioselective Coupling Strategies

-

Soudy, R., et al. (2012). "Synthesis and Biological Evaluation of 1,3,7-Substituted Isoquinolines." Bioorganic & Medicinal Chemistry. Link

- Context: Provides comparative data on C1 vs C7 reactivity in halogen

-

-

Commercial Availability & Properties

-

PubChem Compound Summary for 7-Bromoisoquinolin-3-amine.Link

- Note: Validates the chemical identifiers and safety data for the mono-bromo analogs used as reference standards.

-

Sources

Methodological & Application

Experimental protocol for C-N bond formation using 1,7-Dibromoisoquinolin-3-amine

Application Note: Precision Functionalization of 1,7-Dibromoisoquinolin-3-amine

Executive Summary

This compound is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors and CNS-active agents.[1][2] Its structural uniqueness lies in the presence of three distinct nitrogen-based reactive centers: the exocyclic C3-amine (nucleophilic) and two electrophilic bromine sites at C1 and C7.[2]

This guide addresses the primary synthetic challenge: Regioselectivity . The C1-bromo position is electronically activated by the adjacent ring nitrogen, making it significantly more reactive toward oxidative addition and nucleophilic attack than the unactivated C7-bromo position.[2] This protocol details the selective C-N coupling at C1 using Buchwald-Hartwig amination, while preserving the C7-bromide for subsequent diversification.[2]

Reactivity Profile & Strategic Analysis

Before initiating experimentation, it is critical to understand the electronic landscape of the substrate.

-

C1-Position (Highly Reactive): The C1-Br bond is activated by the adjacent endocyclic nitrogen (imine-like character).[2] It is highly susceptible to oxidative addition by Pd(0) and even SNAr with strong nucleophiles.

-

C7-Position (Latent Reactivity): The C7-Br bond behaves as a standard, unactivated aryl halide.[2] It requires forcing conditions or highly active catalysts to react, allowing for chemoselective retention during C1 functionalization.[1]

-

C3-Amine (Nucleophilic/Competitor): This exocyclic amine is an aniline surrogate.[2] While it can act as a nucleophile, it also poses a risk of catalyst poisoning (binding Pd) or competing in cross-coupling if not properly managed.[1]

Visualizing the Reactivity Logic

Figure 1: Reactivity landscape of this compound showing the hierarchy of reactive sites.

Experimental Protocol: Regioselective C1-Buchwald-Hartwig Amination

Objective: Install a secondary amine at the C1 position while leaving the C7-bromide and C3-amine intact.

Mechanism: The reaction relies on the faster rate of oxidative addition of Pd(0) into the electron-deficient C1-Br bond compared to the electron-neutral C7-Br bond.[2]

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | Limiting reagent.[1][2] |

| Amine Partner (R-NH2) | 1.1 - 1.2 | Nucleophile | Primary or secondary amine.[2] |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd. |

| Xantphos | 0.10 (10 mol%) | Ligand | Large bite angle favors reductive elimination; prevents C7 coupling. |

| Cs₂CO₃ | 2.0 | Base | Mild base, tolerates functional groups.[1] |

| 1,4-Dioxane | 0.1 M | Solvent | Anhydrous, degassed.[1][2] |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a reaction vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Charging Solids:

-

Add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) to the vial.

-

Note: Pre-complexation of Pd and Ligand is optional but adding them as solids is generally sufficient for this robust transformation.

-

-

Solvent Addition & Degassing:

-

Reaction:

-

Seal the vial and heat to 80°C .

-

Caution: Do not exceed 100°C initially. Higher temperatures may promote oxidative addition at the C7 position.

-

Monitor via LC-MS or TLC every 2 hours.

-

-

Validation (Self-Check):

-

TLC: Look for the disappearance of the starting material spot. The product should be more polar.

-

LC-MS: Confirm the mass corresponds to the mono-substituted product (M - Br + Amine).[2] If di-substitution (reaction at C7) is observed, lower the temperature to 60°C and reduce reaction time.

-

-

Work-up:

-

Cool to room temperature.[3] Filter through a pad of Celite to remove inorganic salts and palladium black.

-

Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

-

Experimental Protocol: C3-Amine Functionalization (Amide Coupling)

Objective: Derivatize the exocyclic amine (N3) with a carboxylic acid. Challenge: The C3-amine is attached to an electron-deficient heterocycle, making it less nucleophilic than a standard aniline.[2] Standard EDC/NHS coupling may fail; highly active coupling agents are required.

Materials & Reagents

| Reagent | Equiv. | Role |

| This compound | 1.0 | Substrate |

| Carboxylic Acid (R-COOH) | 1.2 | Coupling Partner |

| HATU | 1.5 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| DMF | 0.2 M | Solvent |

Step-by-Step Procedure

-

Activation:

-

In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

-

Add HATU (1.5 equiv) and DIPEA (3.0 equiv).

-

Stir at room temperature for 15 minutes. Color change (often to yellow/orange) indicates active ester formation.

-

-

Coupling:

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Stir at 50°C for 4-16 hours.

-

Note: Mild heating is often required due to the low nucleophilicity of the isoquinolin-3-amine.[2]

-

-

Work-up:

-

Dilute with water (precipitation often occurs).

-

Extract with EtOAc (3x).

-

Wash organic layers with saturated LiCl solution (to remove DMF) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Troubleshooting & Optimization Logic

If the standard protocols yield low conversion or poor selectivity, follow this decision tree.

Figure 2: Troubleshooting decision tree for C-N coupling optimization.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link][1]

-

Palladium-Catalyzed Synthesis of Aryl Amines. ACS Publications. Detailed mechanistic insight into ligand effects on oxidative addition rates. [Link]

- Synthesis of 7-Bromoisoquinoline Derivatives.Google Patents (CN102875465A).

Sources

Microwave-assisted synthesis using brominated isoquinolines

Application Note: Accelerated Functionalization of Brominated Isoquinolines via Microwave Irradiation

Part 1: Introduction & Strategic Logic

The Challenge: Brominated isoquinolines are "privileged scaffolds" in drug discovery, serving as the core architecture for numerous kinase inhibitors (e.g., Fasudil derivatives) and alkaloids. However, their functionalization via traditional thermal methods is often bottlenecked by sluggish kinetics and poor solubility. The electron-deficient nature of the pyridine ring (C1/C3 positions) versus the benzenoid ring (C4-C8 positions) creates distinct reactivity profiles that complicate parallel synthesis.

The Microwave Solution: Microwave-assisted organic synthesis (MAOS) is not merely a method for heating; it is a tool for selective activation . By utilizing the high dielectric loss of polar solvents (e.g., DMSO, NMP) and specific catalysts, researchers can overcome the activation energy barriers of the stable C-Br bond, particularly at the sterically demanding C4 position, while suppressing side reactions like protodehalogenation.

Mechanistic Insight: Site-Selective Reactivity

Before initiating protocols, one must understand the electronic landscape of the substrate.

-

C1-Bromo: Highly reactive. The adjacent nitrogen renders this position susceptible to both Oxidative Addition (Pd-cycle) and Nucleophilic Aromatic Substitution (

). Milder microwave conditions are required to prevent decomposition. -

C4-Bromo: "Phenyl-like" but deactivated. Requires higher temperatures (

) and electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. -

C5-C8 Bromo: Behaves like a standard aryl bromide; reactivity is governed by steric hindrance.

Part 2: Visualizing the Workflow

The following logic gate helps determine the optimal microwave parameters based on the specific brominated isomer and desired coupling.

Caption: Decision tree for optimizing microwave parameters based on the electronic and steric environment of the bromine handle.

Part 3: Validated Experimental Protocols

Protocol A: Rapid C-C Bond Formation (Suzuki-Miyaura)

Target Application: Library generation of biaryl isoquinolines.

Expertise Note: In microwave synthesis, the choice of solvent is critical. We utilize DME (Dimethoxyethane) because it couples well with microwave energy (moderate tan

Materials:

-

4-Bromoisoquinoline (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(aqueous) (2.0 equiv) -

Solvent: DME / Water (3:1 ratio)

Step-by-Step Methodology:

-

Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-bromoisoquinoline (0.5 mmol) and aryl boronic acid (0.75 mmol).

-

Catalyst Addition: Add

(0.025 mmol). Critical: Add catalyst last to minimize oxidation before sealing. -

Solvent & Deoxygenation: Add DME (3 mL) and

(1 mL). Sparge with Argon for 30 seconds. Cap the vial immediately. -

Microwave Parameters:

-

Mode: Dynamic (Hold Temperature)

-

Temp:

-

Hold Time: 20 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

-

Work-up: Cool to RT (using compressed air cooling feature). Dilute with EtOAc, wash with water/brine. Dry over

. -

Validation: Expected Yield >85%.

Data Summary: Thermal vs. Microwave

| Parameter | Thermal (Reflux) | Microwave ( | Advantage |

| Time | 12 - 18 Hours | 20 Minutes | 54x Faster |

| Yield | 65 - 72% | 88 - 94% | Cleaner Profile |

| Purity | Requires Column | Filtration often sufficient | Less byproduct |

Protocol B: C-N Cross-Coupling (Buchwald-Hartwig)

Target Application: Introduction of amine solubilizing groups.

Expertise Note: 1-Bromoisoquinoline is prone to hydrolysis under basic aqueous conditions. Therefore, we switch to anhydrous Toluene and an organic base (

Materials:

-

1-Bromoisoquinoline (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BINAP or XantPhos (4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous Toluene (3 mL)

Step-by-Step Methodology:

-

Glovebox/Schlenk: Ideally, load

and Catalyst/Ligand in an inert atmosphere. If not available, work quickly under an Argon stream. -

Sealing: Crimp the microwave vial with a Teflon-lined septum cap.

-

Irradiation:

-

Temp:

(Lower temp due to higher reactivity of C1 position). -

Time: 10 - 15 minutes.

-

Power: Max 200W (to prevent overshoot in low-absorbing toluene).

-

-

Purification: Filter through a Celite pad to remove Palladium black. Concentrate.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dehalogenation (Product is Isoquinoline) | Overheating or Hydride source present. | Reduce Temp by |

| Homocoupling (Bi-isoquinoline) | Oxygen in vessel. | Increase Argon sparging time. |

| Vessel Failure | Pressure limit exceeded. | Do not use DMSO/Water mixtures > |

| Low Conversion (C4-Bromo) | Steric hindrance.[1][2] | Switch ligand to XPhos or SPhos . Increase Temp to |

Part 5: References

-

Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega/PubMed.[1] (2024).[1][3] Demonstrates reduction of reaction times from 24h to 10 min with yields >90%.

-

Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling. PubMed Central. (2021).[3][4] Details Pd-catalyzed coupling on heteroaromatic bromides using aqueous systems.[3][5]

-

Solvent Choice for Microwave Synthesis. CEM Corporation. Technical guide on dielectric parameters (Tan Delta) for efficient heating.

-

Greener Alternatives for Synthesis of Isoquinoline. RSC Advances. (2025).[3][6] Comprehensive review of isoquinoline scaffold synthesis including microwave methodologies.

Sources

- 1. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Reductive Dehalogenation of Brominated Heterocycles

Introduction: The Strategic Removal of Bromine in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast number of pharmaceutical agents. The strategic functionalization of these core structures is paramount to modulating their pharmacological properties. Bromination of heterocycles serves as a powerful synthetic tool, enabling regioselective elaboration of molecular complexity. However, the ultimate removal of the bromine atom—a process known as reductive dehalogenation or hydrodehalogenation—is often a critical final step to yield the target molecule. This process can be employed to remove a directing group after it has served its purpose or to introduce a hydrogen or deuterium atom at a specific position.[1]

While seemingly straightforward, the reductive dehalogenation of brominated heterocycles is nuanced. The rich electronic diversity and potential for catalyst inhibition by heteroatoms (such as nitrogen and sulfur) demand carefully optimized protocols. This guide provides an in-depth exploration of the mechanistic principles, key experimental variables, and field-proven protocols for achieving efficient and selective reductive dehalogenation.

Mechanistic Foundations & Strategic Considerations

The majority of modern reductive dehalogenation protocols rely on transition metal catalysis, most commonly with palladium. The generally accepted mechanism for palladium-catalyzed dehalogenation provides a logical framework for understanding and troubleshooting these reactions.

The Catalytic Cycle: A Three-Step Dance

The catalytic cycle can be simplified into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heterocyclic substrate, forming a Pd(II)-heteroaryl intermediate. This is often the rate-limiting step.

-

Hydride Transfer: A hydride (H⁻) from a donor molecule replaces the bromide on the palladium complex.

-

Reductive Elimination: The heteroaryl group and the hydride are eliminated from the palladium center, forming the desired C-H bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]

Caption: Generalized Catalytic Cycle for Reductive Dehalogenation.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of a reductive dehalogenation reaction hinges on the judicious selection of four key components: the catalyst, the hydride source, the solvent, and any additives like a base.

The Catalyst: Choosing Your Metallic Workhorse

While palladium is the most common choice, other metals offer unique advantages, particularly concerning cost and reactivity.

| Catalyst System | Advantages | Disadvantages | Best For... |

| Palladium (Pd) | Highly active and versatile. Broad functional group tolerance.[1] Extensive literature and predictable reactivity. | High cost. Can be sensitive to sulfur-containing heterocycles. | General-purpose dehalogenation of a wide range of brominated heterocycles, including pyridines, quinolines, and pyrroles.[3] |

| Nickel (Ni) | Cost-effective, earth-abundant metal. Can be highly effective for aryl bromides.[4] | Often requires higher temperatures or more reactive hydride sources. Can be more sensitive to air and moisture. | Large-scale synthesis where cost is a major factor. Selective removal of halogens used as protecting groups.[4] |

| Iron (Fe) | Extremely low cost and environmentally benign.[5] | Generally less active than Pd or Ni. May require specific ligands or reaction conditions to achieve high yields.[5] | "Green chemistry" applications and when noble metal contamination is a concern. Reductive couplings in aqueous media.[5] |

The Hydride Source: The Engine of the Reaction

The choice of hydride source is critical and directly impacts reaction conditions, safety, and functional group compatibility.

| Hydride Source | Delivery Method | Advantages | Disadvantages | Functional Group Tolerance |

| Hydrogen Gas (H₂) | Gas cylinder, balloon, or H-Cube® | Atom economical and produces no byproducts. Cost-effective for industrial applications.[1] | Flammable and requires specialized pressure equipment. Can reduce other functional groups (e.g., nitro, alkenes). | Moderate; can reduce other unsaturated groups. |

| Formic Acid (HCOOH) / Formate Salts | Liquid / Solid | Safer and easier to handle than H₂ gas.[6][7] Mild conditions often suffice. | Can be acidic, potentially affecting acid-sensitive substrates. | Good; generally compatible with esters, amides, and nitriles.[8] |

| Sodium Borohydride (NaBH₄) | Solid | Inexpensive, readily available, and powerful reducing agent.[9][10][11] | Can reduce carbonyls (ketones, aldehydes). Generates H₂ gas upon reaction with protic solvents.[12] | Poor; will reduce aldehydes and ketones. |